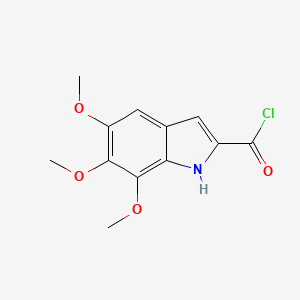
5,6,7-trimethoxy-1H-indole-2-carbonyl Chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,6,7-Trimethoxy-1H-indole-2-carbonyl Chloride is a chemical compound belonging to the indole family, characterized by the presence of three methoxy groups at positions 5, 6, and 7 on the indole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,6,7-trimethoxy-1H-indole-2-carbonyl Chloride typically involves the chlorination of 5,6,7-trimethoxy-1H-indole-2-carboxylic acid. The carboxylic acid is first converted to its corresponding acid chloride using reagents such as thionyl chloride (SOCl2) or oxalyl chloride (COCl)2 under anhydrous conditions . The reaction is usually carried out at low temperatures to prevent decomposition and to ensure high yield.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve higher efficiency and yield in large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
5,6,7-Trimethoxy-1H-indole-2-carbonyl Chloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the chloride group is replaced by other nucleophiles.
Reduction Reactions: It can be reduced to form the corresponding alcohol or amine derivatives.
Oxidation Reactions: The compound can be oxidized to form higher oxidation state products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols, typically under basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Major Products
The major products formed from these reactions include substituted indoles, alcohols, amines, and oxidized derivatives, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
5,6,7-Trimethoxy-1H-indole-2-carbonyl Chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various indole derivatives, which are important in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in designing molecules that can target specific biological pathways.
Industry: It is used in the synthesis of materials with specific properties, such as dyes and polymers.
Mécanisme D'action
The mechanism of action of 5,6,7-trimethoxy-1H-indole-2-carbonyl Chloride involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of specific enzymes or the modulation of signaling pathways, contributing to its biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
5,6,7-Trimethoxy-1H-indole-2-carboxylic Acid: This compound is a precursor in the synthesis of 5,6,7-trimethoxy-1H-indole-2-carbonyl Chloride and shares similar structural features.
Methyl 5,6,7-Trimethoxy-1H-indole-2-carboxylate: Another related compound used in organic synthesis.
Uniqueness
Its ability to undergo various chemical reactions makes it a versatile intermediate in organic synthesis .
Propriétés
Numéro CAS |
556038-52-9 |
|---|---|
Formule moléculaire |
C12H12ClNO4 |
Poids moléculaire |
269.68 g/mol |
Nom IUPAC |
5,6,7-trimethoxy-1H-indole-2-carbonyl chloride |
InChI |
InChI=1S/C12H12ClNO4/c1-16-8-5-6-4-7(12(13)15)14-9(6)11(18-3)10(8)17-2/h4-5,14H,1-3H3 |
Clé InChI |
ZTVNVZNWQKATRX-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C(=C2C(=C1)C=C(N2)C(=O)Cl)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[1-(Triphenylmethyl)-1H-imidazol-2-yl]-1H-isoindole-1,3(2H)-dione](/img/structure/B13935026.png)
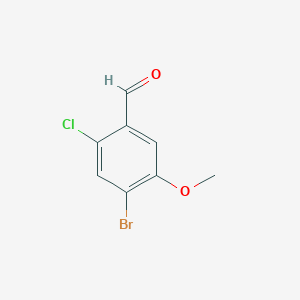
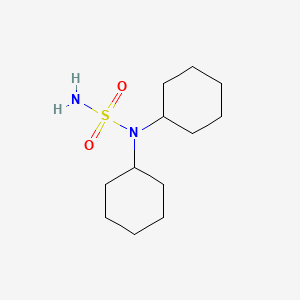
![[2-[2-Acetyloxy-3-(3,4-dimethoxyphenyl)-3-methoxypropyl]-5-methoxyphenyl] acetate](/img/structure/B13935039.png)
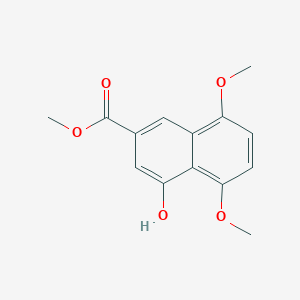

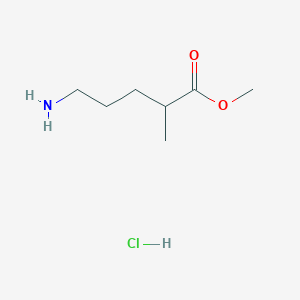

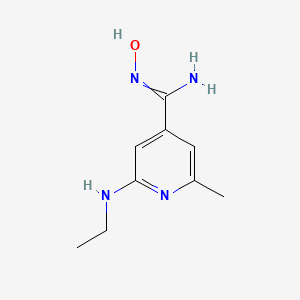
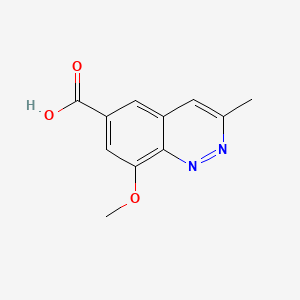
acetic acid](/img/structure/B13935082.png)

![6-Bromo-3-iodoimidazo[1,2-A]pyrazin-8-amine](/img/structure/B13935091.png)

